molecular formula C20H24N4O3 B11376627 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11376627
M. Wt: 368.4 g/mol
InChI Key: FCFYENLSVWLDSX-SOFGYWHQSA-N
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Description

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, an ethylpiperazine moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dimethoxyphenyl Ethenyl Intermediate: This involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the ethenyl intermediate.

    Cyclization to Form the Oxazole Ring: The intermediate is then subjected to cyclization reactions under specific conditions to form the oxazole ring.

    Introduction of the Ethylpiperazine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxybenzaldehyde
  • 3,4-Dimethoxyphenethyl alcohol

Uniqueness

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H24N4O3/c1-4-23-9-11-24(12-10-23)20-16(14-21)22-19(27-20)8-6-15-5-7-17(25-2)18(13-15)26-3/h5-8,13H,4,9-12H2,1-3H3/b8-6+

InChI Key

FCFYENLSVWLDSX-SOFGYWHQSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(N=C(O2)/C=C/C3=CC(=C(C=C3)OC)OC)C#N

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C=CC3=CC(=C(C=C3)OC)OC)C#N

Origin of Product

United States

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